4-Amino-6-fluoroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. This compound is characterized by a quinoline backbone with an amino group at the 4-position and a fluorine atom at the 6-position, along with a carboxylic acid functional group at the 3-position. Its molecular formula is , and it has gained attention for its potential applications in medicinal chemistry, particularly in the development of antibacterial agents.
The compound can be synthesized through various chemical pathways and has been studied for its biological activities, including antimicrobial effects. It is classified as a heterocyclic compound due to its nitrogen-containing ring structure. The presence of fluorine enhances its pharmacological properties, making it a subject of interest in pharmaceutical research aimed at combating antibiotic resistance .
The synthesis of 4-amino-6-fluoroquinoline-3-carboxylic acid typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) vary based on the synthetic route chosen .
The molecular structure of 4-amino-6-fluoroquinoline-3-carboxylic acid can be represented as follows:
The compound's three-dimensional conformation can influence its biological activity, particularly in terms of binding to target enzymes .
4-Amino-6-fluoroquinoline-3-carboxylic acid participates in several chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties .
The mechanism of action of 4-amino-6-fluoroquinoline-3-carboxylic acid primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. By interfering with these processes, the compound exhibits bactericidal activity against a range of Gram-positive and Gram-negative bacteria.
Data from molecular docking studies suggest that this compound binds effectively within the active site of these enzymes, leading to disruption of bacterial cell division .
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are employed to confirm the identity and purity of synthesized compounds .
4-Amino-6-fluoroquinoline-3-carboxylic acid has significant potential in scientific research:
The ongoing research into this compound highlights its importance in addressing global health challenges posed by antibiotic resistance .
The fluoroquinolone class emerged from serendipitous discoveries in the 1960s when nalidixic acid—a naphthyridone byproduct of chloroquine synthesis—revealed antibacterial properties. The strategic incorporation of fluorine at position C-6 marked a revolutionary advancement, yielding second-generation fluoroquinolones with expanded spectra and enhanced pharmacokinetics. Within this evolutionary landscape, 4-amino-6-fluoroquinoline-3-carboxylic acid (CAS: 933688-20-1) arose as a structurally refined scaffold, specifically engineered to optimize interactions with biological targets [1] [10].
Early synthetic routes relied on cyclocondensation reactions, such as the Pfitzinger reaction of substituted anilines with diethyl ethoxymethylenemalonate, followed by thermal cyclization [3] [4]. Modern approaches employ 2-amino-5-fluorophenyl glyoxylic acid as a key precursor, cyclized with benzoyl acetanilides in dimethylformamide (DMF) at elevated temperatures. This method enables precise regiocontrol over the 4-amino and 3-carboxylic acid groups [1]. The scaffold exists in anhydrous (MFCD11053981) and dihydrate (MFCD26959429) forms, with the latter exhibiting superior stability for pharmaceutical applications [1].
Table 1: Historical Development of Key Fluoroquinolone Scaffolds
Year | Compound | Structural Innovation | Impact |
---|---|---|---|
1962 | Nalidixic acid | First quinolone antibiotic | Narrow-spectrum UTI treatment |
1980s | Norfloxacin/Ciprofloxacin | C6-fluorine + C7-piperazine | Broad-spectrum Gram-negative activity |
2000s | 4-Amino-6-fluoroquinoline-3-carboxylic acid | C4-amino + C3-COOH optimization | Multitarget engagement (antibacterial/antifungal/anticancer) |
2017 | DDD107498 | Quinoline-4-carboxamide antiplasmodial | Inhibition of translation elongation factor 2 (PfEF2) |
The 4-amino-6-fluoroquinoline-3-carboxylic acid scaffold disrupts bacterial nucleic acid synthesis through dual inhibition of DNA gyrase (GyrA subunit) and topoisomerase IV (ParC subunit). Unlike classical quinolones, the C4-amino group enhances hydrogen bonding with Ser108 and Asp106 residues in the GyrA active site, while the C3-carboxylate anchors Mg²⁺ cofactors essential for enzyme function [1] [8]. This mechanism translates to potent activity against Aspergillus fungi (amylolytic agents) and Gram-positive pathogens like MRSA, with MIC values as low as 0.21 µM—37-fold lower than norfloxacin in optimized derivatives [1] [2].
Table 2: Biological Activity Profile of 4-Amino-6-fluoroquinoline-3-carboxylic Acid Derivatives
Biological Target | Tested Compound | Activity Metric | Reference Standard |
---|---|---|---|
S. aureus ATCC 6538 | Piperazinyl derivative | MIC = 0.21 µM | Norfloxacin (MIC = 7.83 µM) |
MRSA | Compound 7 (norfloxacin hybrid) | MIC = 0.80 µM | Norfloxacin (MIC = 1.96 µM) |
P. falciparum (K1 strain) | Quinoline-4-carboxamide | IC₅₀ = 0.011 µM | Chloroquine |
Topoisomerase II | Ciprofloxacin-chalcone hybrid 5i | IC₅₀ = 0.231 ± 0.01 µM | Ciprofloxacin (IC₅₀ = 0.323 µM) |
L-6 cells (cytotoxicity) | Sparfloxacin derivative | Selectivity index >30775 | Artemisinin |
In anticancer applications, the scaffold’s planar quinoline nucleus intercalates DNA and inhibits human topoisomerase IIα, triggering apoptosis in malignant cells. Modifications at C3—such as conjugation with chalcones or pyrimidines—enhance tumor selectivity. Hybrid molecules like ciprofloxacin-pyrimidine 5i exhibit dual antimicrobial/anticancer properties by simultaneously disrupting bacterial gyrase and eukaryotic topoisomerases [5] [6].
The 4-amino group serves as a hydrogen bond donor/acceptor, enhancing target affinity and solubility. In norfloxacin derivatives, replacing C4-carbonyl with amino improved activity against Klebsiella pneumoniae (MIC = 0.20 µM vs. 0.24 µM for norfloxacin) [2]. The amino group’s nucleophilicity also facilitates prodrug design: acylated derivatives undergo intracellular hydrolysis, releasing active drug [1] [5].
The C6-fluorine atom exerts strong electron-withdrawing effects, polarizing the quinoline ring and strengthening interactions with hydrophobic enzyme pockets. Fluorine’s small atomic radius permits deep penetration into Gram-negative bacterial membranes, explaining the scaffold’s potency against Pseudomonas aeruginosa [8] [10]. In antiplasmodial quinolines like DDD107498, the C6-fluoro group reduced logP by 0.5 units compared to chloro analogs, optimizing blood-brain barrier permeation [3].
The C3-carboxylic acid enables zwitterionic character at physiological pH, enhancing water solubility and tissue distribution. As a bidentate ligand, it chelates Mg²⁺ ions essential for DNA gyrase function, disrupting enzyme-DNA complexes [1] [9]. Chemical modifications here profoundly impact activity:
Table 3: Impact of C3-Carboxylic Acid Modifications on Bioactivity
Modification Type | Example Structure | Biological Consequence |
---|---|---|
Amide formation | Quinoline-4-carboxamide | Enhanced antiplasmodial activity (IC₅₀ = 0.004 µM vs. NF54 strain) |
Oxadiazole replacement | 1,3,4-Oxadiazole hybrid | Retained Gram-negative activity + improved metabolic stability |
Thioacetyl linker | Ciprofloxacin-pyrimidine 5a-i | Dual DNA gyrase/topoisomerase II inhibition (IC₅₀ = 0.231–7.592 µM) |
Tetrazole bioisostere | Tetrazolyl-quinolone | Maintained antibacterial activity with enhanced oral absorption |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0